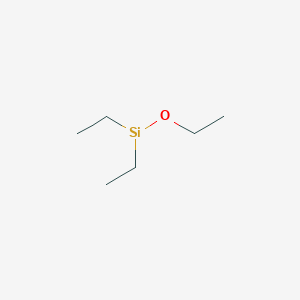
Diethylethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylethoxysilane is an organosilicon compound with the chemical formula C6H16O2Si. It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties. This compound is part of the broader class of silanes, which are silicon-based compounds that have diverse applications in materials science, chemistry, and industry.
Preparation Methods
Diethylethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of diethylchlorosilane with ethanol in the presence of a catalyst. The reaction typically proceeds as follows:
[ \text{(C2H5)2SiCl2 + 2C2H5OH → (C2H5)2Si(OC2H5)2 + 2HCl} ]
This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods often involve large-scale reactors and continuous processing to maximize efficiency and output.
Chemical Reactions Analysis
Diethylethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Reduction: this compound can act as a reducing agent in certain organic reactions, particularly in the reduction of carbonyl compounds.
Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include water, acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: In biological research, it is used to modify surfaces and create biocompatible coatings.
Industry: this compound is used in the production of silicone polymers, which are used in sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of diethylethoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable silicon-oxygen-silicon linkages, which are the basis for many of its applications. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Diethylethoxysilane can be compared with other similar compounds such as dimethylethoxysilane and diethoxydimethylsilane. While all these compounds are organosilicon compounds, they differ in their specific chemical structures and properties:
Dimethylethoxysilane: This compound has two methyl groups and one ethoxy group attached to silicon. It is used in similar applications but has different reactivity and physical properties.
Diethoxydimethylsilane: This compound has two ethoxy groups and two methyl groups attached to silicon. It is often used as a precursor in the production of silicone polymers.
The uniqueness of this compound lies in its specific combination of ethyl and ethoxy groups, which gives it distinct reactivity and properties compared to other organosilicon compounds.
Properties
Molecular Formula |
C6H15OSi |
|---|---|
Molecular Weight |
131.27 g/mol |
InChI |
InChI=1S/C6H15OSi/c1-4-7-8(5-2)6-3/h4-6H2,1-3H3 |
InChI Key |
GXWNIJSDXUBBNF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
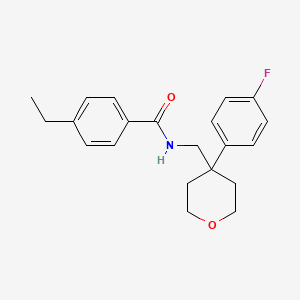
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
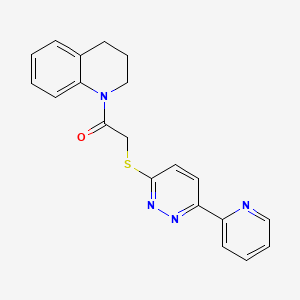
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
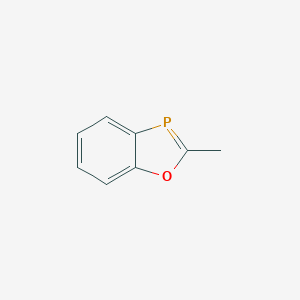
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
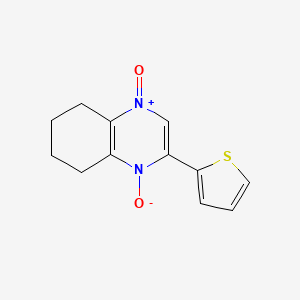
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
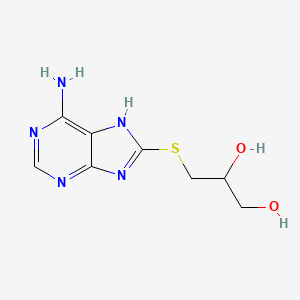

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
